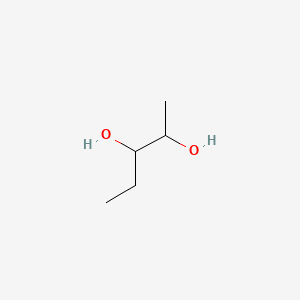Pentane-2,3-diol
CAS No.: 42027-23-6
Cat. No.: VC1634059
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42027-23-6 |
|---|---|
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol |
| IUPAC Name | pentane-2,3-diol |
| Standard InChI | InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3 |
| Standard InChI Key | XLMFDCKSFJWJTP-UHFFFAOYSA-N |
| SMILES | CCC(C(C)O)O |
| Canonical SMILES | CCC(C(C)O)O |
Introduction
Physical and Chemical Properties
Pentane-2,3-diol (CAS 42027-23-6) is a colorless viscous liquid with a mild, sweet odor at room temperature. It is soluble in water due to the presence of hydroxyl groups, which can form hydrogen bonds with water molecules . The compound has a molecular formula of C5H12O2 and a molecular weight of 104.14800 g/mol .
Fundamental Physical Properties
Table 1: Physical Properties of Pentane-2,3-diol
Chemical Characteristics
The presence of two hydroxyl groups on adjacent carbon atoms (C2 and C3) gives this compound its distinctive reactivity patterns, making it valuable for various chemical transformations. The molecule can exist as different stereoisomers due to the presence of two chiral centers.
Table 2: Chemical Parameters of Pentane-2,3-diol
Synthesis Methods
Several methods have been developed for the synthesis of Pentane-2,3-diol, ranging from laboratory-scale procedures to industrial production techniques.
Catalytic Asymmetric Dihydroxylation
One of the most significant approaches to synthesizing Pentane-2,3-diol is through catalytic asymmetric dihydroxylation (AD) of alkenes. This method enables stereoselective synthesis of diols:
-
The reaction typically employs osmium-based catalysts
-
Chiral ligands are used to control enantioselectivity
-
Cooxidants such as K3Fe(CN)6 facilitate the reaction
The catalytic cycle involves the formation of an osmium glycolate intermediate, followed by hydrolysis to release the diol product. Improvements in ligand design have led to enhanced enantioselectivity and broader substrate scope .
Building Block Approaches
Building block approaches have also been employed, particularly for synthesizing fluorinated derivatives related to Pentane-2,3-diol. These methods often utilize:
-
Commercially available fluorinated olefins as starting materials
-
Stereoselective reactions like Sharpless Asymmetric Dihydroxylation (SAD)
Industrial and Research Applications
Pentane-2,3-diol demonstrates remarkable versatility across multiple domains, making it valuable for various industrial processes and research applications.
Industrial Utilization
In industrial settings, Pentane-2,3-diol serves several important functions:
-
As a solvent in various chemical processes due to its ability to dissolve both polar and non-polar substances
-
In the production of plastics and polymeric materials
-
As an intermediate in organic synthesis of more complex compounds
Its non-toxic nature makes it particularly attractive for applications in the food and cosmetic industries, where safety considerations are paramount .
Analytical Chemistry
In analytical chemistry, Pentane-2,3-diol has established retention indices that make it identifiable through gas chromatography:
Table 3: Gas Chromatography Retention Indices
| Column Type | Active Phase | Retention Index | Comment |
|---|---|---|---|
| Capillary | SE-30 (non-polar) | 810 | Program not specified |
| Capillary | Carbowax 20M (polar) | 1553 | Program not specified |
Current Research Developments
Research involving Pentane-2,3-diol continues to evolve, spanning various scientific disciplines and applications.
Advances in Stereochemical Control
Recent research has focused on improving the stereochemical control in the synthesis of Pentane-2,3-diol and related compounds. Enantioselective synthesis methods, particularly electrochemical approaches, have enabled the production of stereochemically pure forms of the compound .
The significance of these advances lies in the different properties and applications that specific stereoisomers may possess, especially in contexts where stereochemistry influences biological activity or material properties.
This commercial availability facilitates research and industrial applications requiring this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume